One established application of PGE2 in scientific research is in obstetrics and gynecology. It functions by stimulating uterine contractions and cervical ripening, making it a tool for labor induction and augmentation . Studies have compared the efficacy of PGE2 vaginal inserts to other medications like misoprostol, demonstrating a potential reduction in induction to delivery interval with PGE2 .
Another area of research explores the potential of PGE2 for bone regeneration. Studies suggest that PGE2, particularly through its action on the EP2 receptor subtype, can stimulate bone formation and prevent degeneration of articular cartilage in the early stages of osteoarthritis . However, research also indicates that the effect might not be long-lasting, highlighting the need for further investigation into sustained delivery methods .
PGE2 also plays a role in reproductive physiology. Research suggests its involvement in regulating the movement of embryos through the fallopian tubes. Studies in mares have shown that local application of PGE2 increased the rate of embryo transport to the uterus, potentially mimicking the natural function of PGE2 secreted by embryos themselves . This finding sheds light on the complex processes of fertilization and early embryo development.
Prostaglandin E2 is a bioactive lipid compound classified as a prostaglandin, which are hormone-like substances produced in various tissues throughout the body. Prostaglandin E2 plays a critical role in numerous physiological processes, including inflammation, pain modulation, and reproductive functions. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. Prostaglandin E2 is known for its diverse biological activities and is one of the most abundant prostaglandins in the human body .
The specific effects of PGE2 depend on the type of cell it interacts with and the predominant receptor subtype expressed on that cell.
Prostaglandin E2 exhibits a wide range of biological activities, primarily through its interaction with G protein-coupled receptors (EP receptors: EP1, EP2, EP3, and EP4). These interactions lead to various downstream effects:
Prostaglandin E2 can be synthesized both biologically and chemically:
Prostaglandin E2 has several clinical applications:
Research indicates that prostaglandin E2 interacts with various cellular pathways, influencing immune responses and inflammation. Notably:
Prostaglandin E2 belongs to a larger family of prostaglandins that share structural similarities but differ in their biological activities. Here are some similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Prostaglandin D2 | Similar | Primarily involved in sleep regulation and allergic responses. |
Prostaglandin F2α | Similar | Plays a role in reproductive physiology and luteolysis. |
Thromboxane A2 | Similar | Involved in platelet aggregation and vasoconstriction. |
Prostaglandin E2 stands out due to its extensive role in both inflammatory processes and reproductive health, making it one of the most studied prostaglandins .
The biosynthesis of Prostaglandin E2 begins with the liberation of arachidonic acid from membrane phospholipids through the action of phospholipase A2 enzymes [1] [2]. Arachidonic acid, a twenty-carbon polyunsaturated fatty acid, serves as the primary substrate for the cyclooxygenase pathway that leads to Prostaglandin E2 formation [3]. The initial step involves stimulus-induced activation of phospholipase A2, which catalyzes the hydrolysis of the sn-2 acyl bond in membrane glycerophospholipids, releasing arachidonic acid and lysophosphatidylcholine [4].
Two distinct forms of phospholipase A2 participate in arachidonic acid release: cytosolic phospholipase A2 and secretory phospholipase A2 [2]. Cytosolic phospholipase A2, with a molecular weight of approximately 85 kilodaltons, exhibits calcium-dependent activity and preferentially releases arachidonic acid for eicosanoid synthesis [5]. In contrast, secretory phospholipase A2, ranging from 14 to 18 kilodaltons, demonstrates calcium-independent activity and is primarily involved in inflammatory responses [2] [6].
The released arachidonic acid undergoes sequential oxidation by cyclooxygenase enzymes, which exist as two distinct isoforms: cyclooxygenase-1 and cyclooxygenase-2 [1] [3]. Cyclooxygenase-1, constitutively expressed in most tissues, catalyzes the conversion of arachidonic acid to prostaglandin G2 and subsequently to prostaglandin H2 under physiological conditions [7]. This enzyme exhibits a molecular weight of 72 kilodaltons and localizes primarily to the endoplasmic reticulum [8].
Cyclooxygenase-2, also 72 kilodaltons in molecular weight, demonstrates inducible expression in response to inflammatory stimuli, cytokines, and growth factors [3] [7]. This isoform localizes to both the endoplasmic reticulum and nuclear envelope, positioning it strategically for inflammatory prostaglandin synthesis [8]. The cyclooxygenase reaction proceeds through a two-step mechanism: first, hydrogen abstraction from carbon 13 of arachidonic acid followed by the addition of two oxygen molecules to form prostaglandin G2; second, reduction of prostaglandin G2 to prostaglandin H2 in the peroxidase active site [8].
Research demonstrates that cyclooxygenase-2 preferentially metabolizes arachidonic acid to prostacyclin and Prostaglandin E2 compared to cyclooxygenase-1 [9]. When cyclooxygenase-2 is induced following lipopolysaccharide stimulation, the product profile shifts dramatically toward Prostaglandin E2 and prostacyclin synthesis, while cyclooxygenase-1 produces a more balanced spectrum of prostanoids including prostaglandin D2, thromboxane A2, and 12-hydroxyheptadecatrienoic acid [9].
The functional coupling between cyclooxygenase isoforms and downstream prostaglandin synthases depends on several factors, including subcellular localization, substrate availability, and the concentration of arachidonic acid [10]. Under conditions of limited arachidonic acid availability, preferential coupling occurs between specific cyclooxygenase isoforms and terminal synthases, while abundant arachidonic acid supply allows for more promiscuous coupling patterns [11] [10].
The terminal step in Prostaglandin E2 biosynthesis involves the isomerization of prostaglandin H2 to Prostaglandin E2 by prostaglandin E synthases [12] [13]. Three distinct prostaglandin E synthase isoforms have been identified, each exhibiting unique enzymatic properties, cellular localizations, and tissue-specific expression patterns [13] [14].
Cytosolic prostaglandin E synthase, with a molecular weight of 23 kilodaltons, represents the constitutively expressed isoform found ubiquitously throughout mammalian tissues [13] [14]. This enzyme, identical to the heat shock protein 90 cochaperone p23, localizes primarily to the cytosol but can associate with microsomal membranes through its carboxyl-terminal domain [15]. Cytosolic prostaglandin E synthase demonstrates preferential functional coupling with cyclooxygenase-1, facilitating immediate Prostaglandin E2 production in response to physiological stimuli [7] [14].
Microsomal prostaglandin E synthase-1, a 16-kilodalton perinuclear protein belonging to the membrane-associated proteins involved in eicosanoid and glutathione metabolism family, exhibits markedly inducible expression [13] [11]. This enzyme demonstrates preferential coupling with cyclooxygenase-2, particularly under inflammatory conditions [7] [11]. The induction of microsomal prostaglandin E synthase-1 occurs in response to proinflammatory stimuli including interleukin-1β, tumor necrosis factor-α, and lipopolysaccharide, while anti-inflammatory glucocorticoids suppress its expression [11] [14].
Microsomal prostaglandin E synthase-2, weighing 33 kilodaltons, originates as a Golgi membrane-associated protein that undergoes proteolytic processing to yield a mature cytosolic enzyme [13] [16]. Unlike microsomal prostaglandin E synthase-1, this isoform demonstrates constitutive expression across various tissues and exhibits functional coupling with both cyclooxygenase-1 and cyclooxygenase-2 [16] [14]. The enzyme requires sulfhydryl-reducing reagents for activation and demonstrates independence from glutathione, distinguishing it from other prostaglandin E synthase isoforms [16].
Tissue-specific expression patterns reveal distinct distributions of prostaglandin E synthase isoforms across organ systems [17] [18] [19]. In the central nervous system, microsomal prostaglandin E synthase-1 localizes to brain endothelial cells, astrocytes, pericytes, and specific autonomic relay structures including the area postrema, subfornical organ, and paraventricular hypothalamic nucleus [17]. Cytosolic prostaglandin E synthase demonstrates widespread distribution throughout cortical and hippocampal neurons, while microsomal prostaglandin E synthase-2 exhibits more limited expression in these regions [17] [15].
Reproductive tissues display particularly complex prostaglandin E synthase expression patterns [19] [20]. In human myometrium, microsomal prostaglandin E synthase-1 localizes predominantly to myometrial and vascular smooth muscle cells, while microsomal prostaglandin E synthase-2 concentrates in stromal cells surrounding smooth muscle [19]. During labor, coordinate upregulation of cyclooxygenase-2 and microsomal prostaglandin E synthase-1 occurs, facilitating increased Prostaglandin E2 production [19].
Placental tissue demonstrates compartmentalized expression, with cytosolic prostaglandin E synthase localizing to fibroblasts and macrophages in villous stroma, while microsomal prostaglandin E synthase-1 concentrates in extravillous trophoblasts [20]. This spatial organization suggests distinct functional roles for each isoform in placental physiology and parturition [20].
Cancer tissues exhibit altered prostaglandin E synthase expression profiles compared to normal tissues [21]. In colorectal cancer, microsomal prostaglandin E synthase-1 demonstrates significant upregulation in neoplastic cells, correlating with poor patient prognosis [21]. Microsomal prostaglandin E synthase-2 also shows increased expression in colorectal cancer cells compared to adjacent normal epithelium, while cytosolic prostaglandin E synthase maintains constitutive expression patterns [21].
The functional significance of tissue-specific prostaglandin E synthase distribution becomes apparent when considering the distinct roles of immediate versus delayed Prostaglandin E2 synthesis [10]. Cytosolic prostaglandin E synthase facilitates rapid, constitutive Prostaglandin E2 production for homeostatic functions, while microsomal prostaglandin E synthase-1 mediates delayed, inflammatory Prostaglandin E2 synthesis following tissue injury or pathogen exposure [11] [14].
The biological activity of Prostaglandin E2 is terminated through a series of catabolic enzymes that convert the active mediator into progressively less active metabolites [22] [23]. The primary catabolic pathway begins with 15-hydroxyprostaglandin dehydrogenase, a nicotinamide adenine dinucleotide-dependent enzyme that catalyzes the oxidation of the 15-hydroxyl group of Prostaglandin E2 [23] [24].
15-hydroxyprostaglandin dehydrogenase, with a molecular weight of 28.7 kilodaltons determined by matrix-assisted laser desorption ionization mass spectrometry, exists as a monomeric enzyme lacking quaternary structure [25]. This enzyme demonstrates broad substrate specificity, accepting prostaglandin E2, prostaglandin D2, prostaglandin F2α, and various lipoxins as substrates [23] [24]. The oxidation of Prostaglandin E2 by 15-hydroxyprostaglandin dehydrogenase yields 15-keto-prostaglandin E2, which exhibits approximately 10% of the biological activity of the parent compound [23].
Tissue distribution studies reveal highest 15-hydroxyprostaglandin dehydrogenase activity in liver, lung, kidney, and placenta [22] [26]. In human placental tissue, the enzyme demonstrates significant activity toward prostaglandin E2 with distinct kinetic parameters that vary according to gestational stage [26] [27]. The catabolic capacity of different tissues correlates with their role in prostaglandin clearance, with liver and lung serving as primary sites of systemic prostaglandin inactivation [22].
The second step of Prostaglandin E2 catabolism involves prostaglandin reductase 1, a nicotinamide adenine dinucleotide phosphate-dependent enzyme that reduces the 13,14-double bond of 15-keto-prostaglandin E2 [28]. This 36-kilodalton enzyme belongs to the aldo-keto reductase superfamily and catalyzes the formation of 13,14-dihydro-15-keto-prostaglandin E2, the primary circulating metabolite of Prostaglandin E2 [28]. Prostaglandin reductase 1 demonstrates broad substrate specificity, also reducing leukotriene B4 and various lipoxins [28].
The coordinated action of 15-hydroxyprostaglandin dehydrogenase and prostaglandin reductase 1 results in the formation of 13,14-dihydro-15-keto-prostaglandin E2, which accumulates to detectable levels in plasma [29]. This metabolite exhibits a plasma half-life of approximately 9 minutes in experimental animals, significantly longer than the 2-minute half-life of Prostaglandin E2 [29]. Despite its extended half-life, 13,14-dihydro-15-keto-prostaglandin E2 demonstrates less than 1% of the biological activity of Prostaglandin E2 [29].
Prostaglandin transport across cellular membranes occurs through the prostaglandin transporter, also known as solute carrier organic anion transporter family member 2A1 [30]. This 64-kilodalton protein consisting of 12 transmembrane domains mediates the cellular uptake of prostaglandins, including Prostaglandin E2, prostaglandin D2, prostaglandin F2α, and thromboxane B2 [30]. The transport process is electrogenic and facilitated by an outwardly directed lactate gradient [30].
Following cellular uptake by the prostaglandin transporter, Prostaglandin E2 undergoes rapid oxidation by cytoplasmic 15-hydroxyprostaglandin dehydrogenase [30]. This coupling between transport and metabolism ensures efficient clearance of prostaglandins from the extracellular environment [30]. Tissue distribution studies demonstrate ubiquitous expression of the prostaglandin transporter, with particularly high levels in kidney, liver, and lung [30].
Beta-oxidation represents an additional catabolic pathway for prostaglandin metabolism, particularly prominent in hepatic tissues [31]. Studies using isolated hepatocytes demonstrate that approximately 60% of Prostaglandin E2 catabolism proceeds via beta-oxidation, while 26% occurs through alternative, non-beta-oxidation pathways [32]. Clofibrate treatment, which induces hepatic peroxisomal beta-oxidation, significantly enhances the rate of Prostaglandin E2 degradation and reduces the biological effects of exogenous Prostaglandin E2 [31].
The metabolic byproducts of Prostaglandin E2 catabolism serve as important biomarkers for assessing prostaglandin synthesis in vivo [33]. Plasma levels of 13,14-dihydro-15-keto-prostaglandin E2 range from 10 to 100 picograms per milliliter in healthy individuals [29] [33]. Elevated levels of this metabolite have been observed in various pathological conditions, including bronchogenic carcinoma, where significantly increased plasma concentrations occur independent of tumor stage or histological subtype [33].
The tissue-specific distribution of catabolic enzymes creates compartmentalized patterns of prostaglandin metabolism [34] [35]. In intestinal tissue, prostaglandin synthesis occurs predominantly in submucosal structures, while catabolic capacity resides mainly in epithelial cells [34]. This spatial organization allows for local prostaglandin action while facilitating rapid inactivation to prevent systemic effects [34].
Colonic tissues demonstrate distinct patterns of prostaglandin synthesis and degradation, with submucosal structures producing primarily Prostaglandin E2 and its degradation product 13,14-dihydro-15-keto-prostaglandin E2 accounting for 63% of total prostaglandin products [35]. The epithelial cells contribute disproportionately to prostaglandin degradative capacity, accounting for 71% of total colonic Prostaglandin E2 degradation despite representing only 23% of total tissue protein [35].
Irritant;Health Hazard
"Dinoprostone topical Use During Pregnancy". Drugs.com. 17 December 2019. Retrieved 27 July 2020.
"Dinoprostone". The American Society of Health-System Pharmacists. Archived from the original on 16 January 2017. Retrieved 8 January 2017.
Shirley M (October 2018). "Dinoprostone Vaginal Insert: A Review in Cervical Ripening". Drugs. 78 (15): 1615–1624. doi:10.1007/s40265-018-0995-2. PMID 30317521. S2CID 52978808.
Xi M, Gerriets V (2020). "Prostaglandin E2 (Dinoprostone)". StatPearls. Treasure Island (FL): StatPearls Publishing. PMID 31424863.
Northern Neonatal Network (208). Neonatal Formulary: Drug Use in Pregnancy and the First Year of Life (5 ed.). John Wiley & Sons. p. 2010. ISBN 9780470750353. Archived from the original on 2017-01-13.
British national formulary : BNF 69 (69 ed.). British Medical Association. 2015. pp. 538–540. ISBN 9780857111562.
Hwa J, Martin K (2017). "Chapter 18: The Eicosanoids: Prostaglandins, Thromboxanes, Leukotrienes, & Related Compounds". In Katzung BG (ed.). Basic & Clinical Pharmacology (14th ed.). New York, NY: McGraw-Hill Education.
Smith WL, Urade Y, Jakobsson PJ (October 2011). "Enzymes of the cyclooxygenase pathways of prostanoid biosynthesis". Chemical Reviews. 111 (10): 5821–65. doi:10.1021/cr2002992. PMC 3285496. PMID 21942677.
Hamilton R (2015). Tarascon Pocket Pharmacopoeia 2015 Deluxe Lab-Coat Edition. Jones & Bartlett Learning. p. 361. ISBN 9781284057560.
World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.
"Dinoprostone". PubChem. Retrieved 2020-07-27.
Sharma M, Sasikumar M, Karloopia SD, Shahi BN (April 2001). "Prostaglandins in Congential Heart Disease". Medical Journal, Armed Forces India. 57 (2): 134–8. doi:10.1016/S0377-1237(01)80134-9. PMC 4925861. PMID 27407318.
Silove ED, Coe JY, Shiu MF, Brunt JD, Page AJ, Singh SP, Mitchell MD (March 1981). "Oral prostaglandin E2 in ductus-dependent pulmonary circulation". Circulation. 63 (3): 682–8. doi:10.1161/01.CIR.63.3.682. PMID 7460252. S2CID 2535420.
Schlemmer M, Khoss A, Salzer HR, Wimmer M (July 1982). "[Prostaglandin E2 in newborns with congenital heart disease]". Zeitschrift für Kardiologie. 71 (7): 452–7. PMID 6958133.
Mohan H (2015). Textbook of Pathology (7th ed.). p. 404. ISBN 978-93-5152-369-7.
Wiemer AJ, Hegde S, Gumperz JE, Huttenlocher A (October 2011). "A live imaging cell motility screen identifies prostaglandin E2 as a T cell stop signal antagonist". Journal of Immunology. 187 (7): 3663–70. doi:10.4049/jimmunol.1100103. PMC 3178752. PMID 21900181.
Bhala N, Emberson J, Merhi A, Abramson S, Arber N, Baron JA, et al. (August 2013). "Vascular and upper gastrointestinal effects of non-steroidal anti-inflammatory drugs: meta-analyses of individual participant data from randomised trials". Lancet. 382 (9894): 769–79. doi:10.1016/S0140-6736(13)60900-9. PMC 3778977. PMID 23726390.
Rabow MW, Pantilat SE, Shah AC, Poree L, Steiger S (2020). Papadakis MA, McPhee SJ, Rabow MW (eds.). "Acute Pain". Current Medical Diagnosis and Treatment 2020. New York, NY: McGraw-Hill Education. Retrieved 2020-08-04.
Kalinski P (January 2012). "Regulation of immune responses by prostaglandin E2". Journal of Immunology. 188 (1): 21–8. doi:10.4049/jimmunol.1101029. PMC 3249979. PMID 22187483.
Famitafreshi H, Karimian M (2020). "Prostaglandins as the Agents That Modulate the Course of Brain Disorders". Degenerative Neurological and Neuromuscular Disease. 10: 1–13. doi:10.2147/DNND.S240800. PMC 6970614. PMID 32021549.
Furuyashiki T, Narumiya S (March 2011). "Stress responses: the contribution of prostaglandin E(2) and its receptors". Nature Reviews. Endocrinology. 7 (3): 163–75. doi:10.1038/nrendo.2010.194. hdl:2433/156404. PMID 21116297. S2CID 21554307.
Gomez I, Foudi N, Longrois D, Norel X (August 2013). "The role of prostaglandin E2 in human vascular inflammation". Prostaglandins, Leukotrienes, and Essential Fatty Acids. 89 (2–3): 55–63. doi:10.1016/j.plefa.2013.04.004. PMID 23756023.
Torres R, Picado C, de Mora F (January 2015). "The PGE2-EP2-mast cell axis: an antiasthma mechanism". Molecular Immunology. 63 (1): 61–8. doi:10.1016/j.molimm.2014.03.007. PMID 24768319.
Tenore JL (May 2003). "Methods for cervical ripening and induction of labor". American Family Physician. 67 (10): 2123–8. PMID 12776961.
ACOG Committee on Practice Bulletins -- Obstetrics (August 2009). "ACOG Practice Bulletin No. 107: Induction of labor". Obstetrics and Gynecology. 114 (2 Pt 1): 386–97. doi:10.1097/AOG.0b013e3181b48ef5. PMID 19623003.
McDonagh, Marian; Skelly, Andrea C.; Tilden, Ellen; Brodt, Erika D.; Dana, Tracy; Hart, Erica; Kantner, Shelby N.; Fu, Rongwei; Hermesch, Amy C. (2021-03-22). "Outpatient Cervical Ripening: A Systematic Review and Meta-analysis". Obstetrics & Gynecology. Publish Ahead of Print (1): 1–2. doi:10.1097/AOG.0000000000004382. ISSN 0029-7844. PMC 8011513. PMID 33278282.
Singh EJ, Zuspan FP (May 1974). "Prostaglandins: overview in obstetrics and gynecology". Journal of Reproduction and Fertility. 12 (5): 211–4. doi:10.1530/jrf.0.0410211. PMID 4599109.
Bygdeman M (December 1984). "The use of prostaglandins and their analogues for abortion". Clinics in Obstetrics and Gynaecology. 11 (3): 573–84. doi:10.1016/S0306-3356(21)00617-8. PMID 6391777.
O'Dwyer S, Raniolo C, Roper J, Gupta M (2015). "Improving induction of labour - a quality improvement project addressing Caesarean section rates and length of process in women undergoing induction of labour". BMJ Quality Improvement Reports. 4 (1): u203804.w4027. doi:10.1136/bmjquality.u203804.w4027. PMC 4693078. PMID 26734422.
"Administration and Dosing". www.cervidil.com. Retrieved 2020-07-31.
"Prostin E2 Pfizer Monograph" (PDF).
Calder AA, MacKenzie IZ (September 1997). "Review of Propess--a controlled release dinoprostone (prostaglandin E2 ) pessary". Journal of Obstetrics and Gynaecology. 17 Suppl 2: S53-67. doi:10.1080/jog.17.S2.S53. PMID 15511754.
"Dinoprostone dosage forms confused" (PDF). Institute for Safe Medication Practices. 18 (17). 2013.
"Prostaglandin E2". American Chemical Society.
Serhan CN, Levy B (July 2003). "Success of prostaglandin E2 in structure-function is a challenge for structure-based therapeutics". Proceedings of the National Academy of Sciences of the United States of America. 100 (15): 8609–11. Bibcode:2003PNAS..100.8609S. doi:10.1073/pnas.1733589100. PMC 166355. PMID 12861081.
"Drugs@FDA: FDA-Approved Drugs". www.accessdata.fda.gov.